Ácido 16-azidohexadecanoico

Descripción general

Descripción

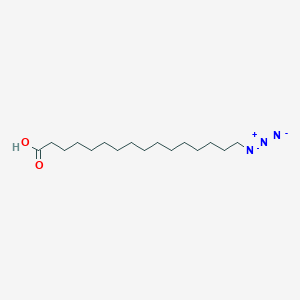

El ácido 16-azidohexadecanoico es un ácido graso sintético que contiene un grupo azida. Este compuesto se utiliza principalmente como una sonda molecular en el metabolismo de los ácidos grasos y como un marcador de modificación para los nucleótidos. También es un reactivo en la química click, que involucra reacciones de cicloadición azida-alquino catalizadas por cobre .

Aplicaciones Científicas De Investigación

El ácido 16-azidohexadecanoico tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 16-azidohexadecanoico implica su incorporación en las vías metabólicas donde actúa como una sonda o un marcador. En la química click, el grupo azida reacciona con grupos alquino para formar anillos de triazol estables, facilitando el estudio de varios procesos bioquímicos . En el metabolismo de los ácidos grasos, se utiliza para rastrear la biosíntesis, la degradación y la modificación de los ácidos grasos .

Análisis Bioquímico

Biochemical Properties

16-Azidohexadecanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as acyl-CoA synthetase (FadD) and fatty acid transporters like FadL . These interactions are crucial for the activation and transport of fatty acids within cells. The azide group in 16-Azidohexadecanoic acid allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the study of fatty acid metabolism and the modification of biomolecules .

Cellular Effects

16-Azidohexadecanoic acid influences several cellular processes. It is involved in the uptake and degradation of fatty acids, impacting cellular metabolism and energy production . This compound can affect cell signaling pathways and gene expression by modifying nucleotides and interacting with various proteins . Its role in fatty acid metabolism also suggests potential effects on cellular lipid composition and membrane structure .

Molecular Mechanism

At the molecular level, 16-Azidohexadecanoic acid exerts its effects through binding interactions with enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for acyl-CoA synthetase, leading to the formation of acyl-CoA thioesters . These thioesters are then metabolized through β-oxidation, producing acetyl-CoA and other intermediates . The azide group enables click chemistry reactions, allowing for the precise labeling and tracking of fatty acids within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 16-Azidohexadecanoic acid can change over time. Its stability and degradation are important factors to consider in experimental designs. The compound’s ability to undergo click chemistry reactions also makes it a useful tool for studying temporal changes in fatty acid metabolism .

Dosage Effects in Animal Models

The effects of 16-Azidohexadecanoic acid can vary with different dosages in animal models. At lower doses, it may facilitate the study of fatty acid metabolism without causing significant toxicity . Higher doses could potentially lead to adverse effects, including disruptions in cellular metabolism and toxicity . Understanding the dosage effects is crucial for designing safe and effective experiments.

Metabolic Pathways

16-Azidohexadecanoic acid is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is activated by acyl-CoA synthetase to form acyl-CoA thioesters, which then enter the β-oxidation cycle . This process produces acetyl-CoA, which is further metabolized to generate energy and biosynthetic precursors . The compound’s azide group also allows for the study of metabolic flux and the identification of metabolic intermediates through click chemistry .

Transport and Distribution

Within cells, 16-Azidohexadecanoic acid is transported and distributed by fatty acid transporters such as FadL . Once inside the cell, it is activated by acyl-CoA synthetase and incorporated into various metabolic pathways . The compound’s distribution within tissues and its accumulation in specific cellular compartments can be influenced by its interactions with transport proteins and binding partners .

Subcellular Localization

The subcellular localization of 16-Azidohexadecanoic acid is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to various cellular compartments, including the mitochondria and endoplasmic reticulum, where fatty acid metabolism occurs . The compound’s localization can affect its activity and function, influencing cellular processes such as energy production and lipid synthesis .

Métodos De Preparación

El ácido 16-azidohexadecanoico se puede sintetizar mediante la reacción de ácido 16-bromohexadecanoico con azida de sodio en dimetilformamida (DMF). La reacción implica la sustitución del átomo de bromo por un grupo azida . La ruta sintética es la siguiente:

- Disolver el ácido 16-bromohexadecanoico en DMF.

- Añadir azida de sodio a la solución.

- Agitar la mezcla a temperatura ambiente hasta que la reacción esté completa.

- Purificar el producto utilizando técnicas estándar como la cromatografía flash.

Análisis De Reacciones Químicas

El ácido 16-azidohexadecanoico experimenta varios tipos de reacciones químicas, que incluyen:

Cicloadición azida-alquino catalizada por cobre (CuAAC): Esta reacción implica que el grupo azida reacciona con un grupo alquino en presencia de un catalizador de cobre para formar un anillo de triazol.

Cicloadición alquino-azida promovida por tensión (SPAAC): Esta reacción se produce con moléculas que contienen grupos dibenzociclooctino (DBCO) o biciclo[6.1.0]nonino (BCN) sin la necesidad de un catalizador de cobre.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen sulfato de cobre, ascorbato de sodio y varios alquinos. Los principales productos formados a partir de estas reacciones son derivados de triazol.

Comparación Con Compuestos Similares

El ácido 16-azidohexadecanoico es único debido a su grupo azida, que le permite participar en reacciones de química click. Compuestos similares incluyen:

Ácido 16-hidroxihexadecanoico: Este compuesto tiene un grupo hidroxilo en lugar de un grupo azida y se utiliza en el estudio de cutículas vegetales.

Ácidos grasos azidados: Estos compuestos, como el ácido azido-palmítico, se utilizan como sondas para el metabolismo de los ácidos grasos y tienen aplicaciones similares en la química click.

Propiedades

IUPAC Name |

16-azidohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O2/c17-19-18-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(20)21/h1-15H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFHDUVVGCRNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597700 | |

| Record name | 16-Azidohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112668-54-9 | |

| Record name | 16-Azidohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)